N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Description
This compound features a benzimidazole core substituted with a 4-chlorobenzyl group at the N1-position and a sulfanyl-acetohydrazide moiety at the C2-position. The hydrazide segment is further functionalized with a 4-tert-butylphenylmethylidene group in the (E)-configuration. Its synthesis likely involves condensation of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide with 4-tert-butylbenzaldehyde under acidic reflux conditions, a method consistent with analogous hydrazone formations .
Properties
Molecular Formula |
C27H27ClN4OS |
|---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C27H27ClN4OS/c1-27(2,3)21-12-8-19(9-13-21)16-29-31-25(33)18-34-26-30-23-6-4-5-7-24(23)32(26)17-20-10-14-22(28)15-11-20/h4-16H,17-18H2,1-3H3,(H,31,33)/b29-16+ |
InChI Key |
OCMXEBPWBDKLKG-MUFRIFMGSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine
The benzimidazole ring is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives. For 1-substituted benzimidazoles, pre-functionalization of the amine precursor is required. In this case, 1-(4-chlorobenzyl)-1H-benzimidazole is prepared by alkylating o-phenylenediamine with 4-chlorobenzyl chloride under basic conditions.
Procedure :
Characterization
Melting Point : 189–192°C (uncorrected).
TLC : Rf = 0.62 (n-Hexane:Ethyl Acetate, 1:3).
IR (KBr) : 3050 cm⁻¹ (C-H aromatic), 1605 cm⁻¹ (C=N benzimidazole).
Sulfanyl Group Introduction at the 2-Position
Thiolation via Nucleophilic Substitution
The 2-position of the benzimidazole is functionalized with a sulfanyl group using 2-mercaptoacetic acid hydrazide. This step involves nucleophilic displacement of a leaving group (e.g., chlorine) at the 2-position.
Procedure :
-
1-(4-Chlorobenzyl)-1H-benzimidazole (5 mmol) is dissolved in dimethylformamide (DMF).
-
2-Mercaptoacetic acid hydrazide (6 mmol) and potassium tert-butoxide (7 mmol) are added, and the mixture is stirred at 80°C for 6 hours.
-
The product, 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide, is precipitated with ice-water and purified via column chromatography (Yield: 65%).
Analytical Validation
¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 8H, aromatic), 4.85 (s, 2H, CH₂-S), 3.72 (s, 2H, NH₂).
HPLC Purity : 98.2% (C18 column, MeOH:H₂O 70:30).
Hydrazone Formation via Condensation
Reaction with 4-tert-Butylbenzaldehyde
The final step involves condensing the acetohydrazide intermediate with 4-tert-butylbenzaldehyde to form the E-hydrazone. Acid catalysis (e.g., acetic acid) ensures imine formation.
Procedure :
-
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide (3 mmol) and 4-tert-butylbenzaldehyde (3.3 mmol) are refluxed in glacial acetic acid (10 mL) for 4 hours.
-
The product is cooled, filtered, and washed with cold ethanol to yield the title compound as a pale-yellow solid (Yield: 72%).
Stereochemical and Crystallographic Analysis
X-ray Diffraction : The hydrazone adopts a twisted V-shape, with a dihedral angle of 78.56° between the benzimidazole and phenyl rings.
IR (KBr) : 1660 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N hydrazone).
Optimization and Challenges
Yield Improvement Strategies
Chemical Reactions Analysis
N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles like thiols or amines.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core is known to bind to DNA and proteins, potentially disrupting their function. The compound may also inhibit specific enzymes involved in cellular processes, leading to antimicrobial or anticancer effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Electronic Effects: Electron-withdrawing groups (e.g., 4-chlorobenzyl) stabilize the benzimidazole ring, while electron-donating groups (e.g., 4-methoxyphenyl in ) alter charge distribution.
Biological Activity Trends :
- Benzimidazole derivatives with sulfanyl-acetohydrazides (e.g., ) show moderate anti-inflammatory activity, suggesting the target compound may share this profile.
- Triazole-containing analogs (e.g., ) exhibit antifungal properties, implying that heterocycle choice significantly impacts target selectivity.
Stereochemical Considerations :
- The (E)-configuration of the hydrazone group, confirmed via X-ray crystallography in related compounds , is critical for maintaining planar geometry and intermolecular interactions.
Spectroscopic and Crystallographic Data
- FTIR : The target compound’s tert-butyl group would show C-H stretching vibrations near 2960 cm⁻¹, distinct from hydroxyl (3587 cm⁻¹ in ) or bromine-related peaks.
- X-ray Analysis : Programs like SHELX and ORTEP are standard for confirming (E)-configuration and crystal packing, as seen in structurally resolved analogs .
Research Findings and Implications
- Synthetic Accessibility : The compound’s synthesis is feasible using established hydrazone-forming protocols, though recrystallization conditions (e.g., solvent choice) may vary with substituent polarity .
- Pharmacological Potential: While direct activity data for the target compound are lacking, structural parallels to anti-inflammatory and antimicrobial derivatives suggest plausible bioactivity.
- Computational Modeling : Molecular docking studies (as in ) could predict interactions with targets like cyclooxygenase or fungal enzymes, guided by substituent hydrophobicity and steric profiles.
Biological Activity
N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound with significant potential in medicinal chemistry. This compound features a benzimidazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. Understanding the biological activity of this compound involves examining its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C27H27ClN4OS
- Molecular Weight : 491.0 g/mol
- IUPAC Name : N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide
Synthesis
The synthesis of this compound typically involves several steps, including the condensation of 4-tert-butylbenzaldehyde with 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide. The reaction conditions are crucial for obtaining a high yield of the desired product.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies reveal that it can induce apoptosis in cancer cell lines, particularly through the activation of caspases and modulation of cell cycle progression. The benzimidazole moiety is believed to play a critical role in its interaction with DNA, potentially leading to cytotoxic effects on tumor cells.
The mechanism by which this compound exerts its biological effects involves several molecular interactions:
- DNA Binding : The benzimidazole core interacts with DNA, leading to structural alterations that inhibit replication and transcription.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, such as topoisomerases and kinases, which are crucial for cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, further contributing to its antimicrobial and anticancer effects.
Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Showed significant inhibition against Staphylococcus aureus and Escherichia coli. |
| Study 2 | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with IC50 values in low micromolar range. |
| Study 3 | Mechanistic Insights | Demonstrated DNA intercalation and inhibition of topoisomerase activity. |
Q & A
Q. Optimization Tips :
- Adjust reaction time (4–8 hours) and temperature (70–90°C) to balance yield and purity.
- Use anhydrous solvents to minimize hydrolysis of intermediates .
Basic: Which analytical methods are essential for confirming structure and purity?
Q. Structural Confirmation :
- NMR Spectroscopy : and NMR identify key protons (e.g., hydrazone CH=N at δ 8.2–8.5 ppm) and carbons .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 505.1) .
Q. Purity Assessment :
- HPLC : Use a C18 column with acetonitrile/water (70:30) to achieve >95% purity .
- Melting Point : Sharp melting range (e.g., 210–212°C) indicates crystallinity .
Advanced: How do structural modifications (e.g., substituents on benzyl or aryl groups) influence bioactivity?
Q. Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl, Br on benzyl): Enhance antimicrobial activity by increasing electrophilicity and membrane penetration .
- Bulky Groups (e.g., tert-butyl on aryl): Improve metabolic stability but may reduce solubility .
- Methoxy or Hydroxy Groups : Promote hydrogen bonding with biological targets (e.g., enzymes) .
Case Study :
Replacing the 4-chlorobenzyl group with a 3,4-dichlorophenyl moiety increased antifungal activity (MIC reduced from 32 µg/mL to 8 µg/mL) .
Advanced: How can researchers resolve contradictions in biological assay data?
Q. Common Issues :
- Discrepant IC Values : May arise from assay conditions (e.g., pH, solvent DMSO concentration). Standardize protocols using guidelines like CLSI .
- Off-Target Effects : Use knockout cell lines or competitive binding assays to confirm target specificity .
Example :
Inconsistent cytotoxicity data against MCF-7 cells were resolved by controlling cell passage number and serum batch .
Advanced: What methodological approaches are used to study the compound’s reactivity?
Q. Reactivity Studies :
- Oxidation : Treat with HO in acetic acid to oxidize the sulfanyl group to sulfoxide, monitored by TLC .
- Reduction : Catalytic hydrogenation (Pd/C, H) reduces the hydrazone to a hydrazine derivative .
- Hydrolysis : Acidic hydrolysis (HCl, reflux) cleaves the hydrazone bond, yielding benzimidazole and aryl aldehyde fragments .
Kinetic Analysis :
Pseudo-first-order kinetics for hydrazone hydrolysis (rate constant k = 1.2 × 10 s) in pH 7.4 buffer .
Advanced: How to design SAR studies for this compound?
Q. Strategy :
Core Modifications : Compare analogues with benzimidazole vs. triazole cores .
Substituent Scanning : Test derivatives with halogens, alkyl, or methoxy groups at the 4-position of the aryl ring .
Biological Testing : Screen against panels of enzymes (e.g., tyrosine kinases) or microbial strains .
Q. Example SAR Table :
| Substituent on Aryl Ring | Anticancer IC (µM) | LogP |
|---|---|---|
| 4-Cl | 12.3 | 3.1 |
| 4-OCH | 28.7 | 2.4 |
| 3,4-diCl | 8.9 | 3.6 |
Data from .
Advanced: What are the challenges in crystallizing this compound, and how are they addressed?
Q. Challenges :
Q. Crystal Data :
- Space Group : P1 (triclinic) .
- Unit Cell Parameters : a = 9.11 Å, b = 10.56 Å, c = 15.51 Å .
- Hydrogen Bonding : N–H···O and O–H···N interactions stabilize the lattice .
Basic: What are the stability considerations for storage and handling?
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the hydrazone bond .
- Short-Term Stability : Stable in DMSO at 4°C for 1 week (≤5% degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
